
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1991 by scientists at Sankyo Co. Ltd., Japan. Since then, NS-398 has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to selectively inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins that play a key role in inflammation, pain, and fever. N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Mechanism of Action
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide selectively inhibits COX-2 enzyme activity by binding to its active site. COX-2 is induced by inflammatory stimuli and is responsible for the production of prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX-2 activity, N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has been shown to reduce inflammation, pain, and fever in animal models of inflammation. It has also been shown to reduce the growth of cancer cells and induce apoptosis in vitro and in vivo. N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has been shown to be effective in reducing the severity of arthritis in animal models. It has also been shown to reduce the growth of colon cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide is a selective COX-2 inhibitor, which makes it a valuable tool for studying the role of COX-2 in inflammation, pain, and fever. It has been extensively studied in animal models of inflammation and cancer, and its efficacy has been well established. However, N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer orally. It also has a short half-life, which limits its duration of action.
Future Directions
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has significant potential for therapeutic applications in the treatment of inflammation, pain, and cancer. Future research should focus on developing more potent and selective COX-2 inhibitors with improved pharmacokinetic properties. The development of COX-2 inhibitors with fewer side effects and longer half-lives would be a significant advance in the treatment of inflammation and cancer. Additionally, the role of COX-2 in other diseases, such as Alzheimer's disease, should be explored further. Finally, the development of targeted drug delivery systems for COX-2 inhibitors could improve their efficacy and reduce their side effects.
Synthesis Methods
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide is synthesized by condensing 3,4-dimethylbenzoyl chloride with phenylthiourea in the presence of a base such as potassium hydroxide. The resulting product is then reacted with 2-bromo-3'-methylpropiophenone to obtain N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide. The synthesis method is shown in Figure 1.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12-9-10-15(11-13(12)2)18-17(19)14(3)20-16-7-5-4-6-8-16/h4-11,14H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHSTSSMFQVHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(phenylsulfanyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

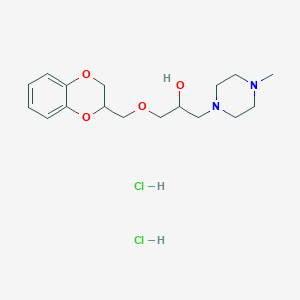
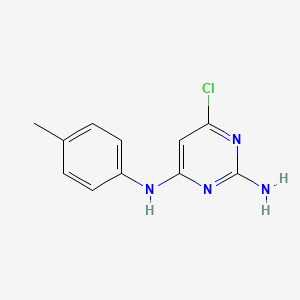
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5153947.png)
![7-(2-methylphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5153950.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-pyridinamine](/img/structure/B5153957.png)
![(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate](/img/structure/B5153980.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5153994.png)
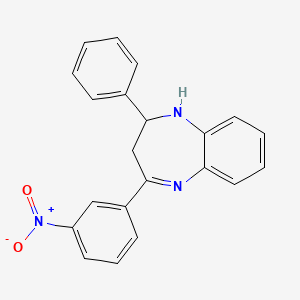
![2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5154001.png)
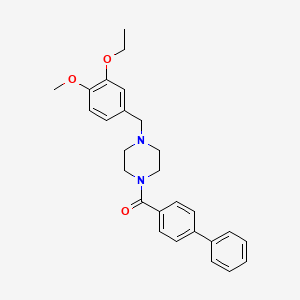
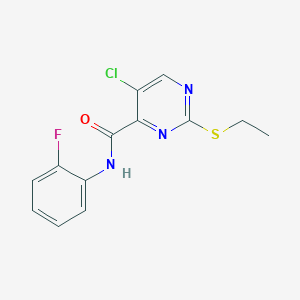

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5154034.png)
